Benzyl alcohol,[7-14c]
Overview
Description
Benzyl alcohol,[7-14c] is a radiolabeled compound where the carbon-14 isotope is incorporated into the benzyl alcohol molecule. Benzyl alcohol itself is an aromatic alcohol with the chemical formula C₆H₅CH₂OH. It is a colorless liquid with a mild, pleasant aromatic odor. The radiolabeled version, Benzyl alcohol,[7-14c], is used in various scientific research applications due to its radioactive properties, which allow for tracing and studying metabolic pathways and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: Benzyl chloride is hydrolyzed in the presence of water and a base, such as sodium hydroxide, to produce benzyl alcohol and sodium chloride. [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HCl} ]
Hydrogenation of Benzaldehyde: Benzaldehyde is hydrogenated in the presence of a catalyst, such as palladium on carbon, to produce benzyl alcohol. [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrially, benzyl alcohol is often produced by the hydrolysis of benzyl chloride in an alkaline environment. This method is favored due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{COOH} ]
Esterification: Benzyl alcohol reacts with carboxylic acids to form esters in the presence of an acid catalyst. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{RCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OOC-R} + \text{H}_2\text{O} ]
Substitution: Benzyl alcohol can undergo substitution reactions to form benzyl halides when reacted with halogenating agents. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HX} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{X} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium on carbon for hydrogenation, sulfuric acid for esterification.
Halogenating Agents: Hydrochloric acid, hydrobromic acid.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Esterification: Benzyl esters.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl alcohol,[7-14c] is widely used in scientific research due to its radioactive carbon-14 isotope, which allows for tracing and studying various biochemical and chemical processes. Some applications include:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.
Chemical Reaction Mechanisms: Used to study the mechanisms of chemical reactions by tracking the movement of the carbon-14 isotope.
Environmental Studies: Helps in understanding the degradation and movement of organic compounds in the environment.
Mechanism of Action
The mechanism of action of benzyl alcohol, [7-14C] depends on its use. In metabolic studies, the carbon-14 isotope allows researchers to trace the compound through various biochemical pathways. For example, in pharmacokinetics, it helps in understanding how a drug is metabolized and excreted by tracking the radioactive label .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanol: Another name for benzyl alcohol.
α-Hydroxytoluene: Similar structure with a hydroxyl group attached to the benzyl ring.
Benzenemethanol: Another structural isomer with similar properties.
Uniqueness
Benzyl alcohol,[7-14c] is unique due to the incorporation of the carbon-14 isotope, which makes it a valuable tool for tracing and studying chemical and biochemical processes. This radiolabeled compound provides insights that non-labeled compounds cannot, making it indispensable in research applications.
Properties
IUPAC Name |
phenyl(114C)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-ZQBYOMGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[14CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.